molecular formula C77H67Br3N4O2P2 B12365412 Mito-CCY

Mito-CCY

Cat. No.: B12365412
M. Wt: 1382.0 g/mol
InChI Key: LOAIRUIRDMSFBC-UHFFFAOYSA-M
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Description

Mitochondria-targeted cryptocyanine-based compound, commonly referred to as Mito-CCY, is a novel photothermal agent designed for targeted cancer phototherapy. This compound is specifically engineered to localize within mitochondria, enhancing the efficiency of photothermal therapy by maximizing the conversion of light into heat, thereby inducing cellular apoptosis in cancer cells .

Preparation Methods

The synthesis of Mito-CCY involves the chemical conjugation of cryptocyanine with two triphenylphosphonium moieties. The synthetic route includes several steps:

Mechanism of Action

The mechanism of action of Mito-CCY involves its localization within mitochondria, where it absorbs near-infrared light and converts it into heat. This localized heating effect disrupts mitochondrial function, leading to the production of reactive oxygen species and subsequent apoptosis of cancer cells .

Comparison with Similar Compounds

Mito-CCY is unique compared to other photothermal agents due to its specific targeting of mitochondria. Similar compounds include:

Properties

Molecular Formula

C77H67Br3N4O2P2

Molecular Weight

1382.0 g/mol

IUPAC Name

triphenyl-[2-[[4-[[(4Z)-4-[(E)-3-[1-[[4-(2-triphenylphosphaniumylethylcarbamoyl)phenyl]methyl]quinolin-1-ium-4-yl]prop-2-enylidene]quinolin-1-yl]methyl]benzoyl]amino]ethyl]phosphanium;tribromide

InChI

InChI=1S/C77H65N4O2P2.3BrH/c82-76(78-52-56-84(66-26-7-1-8-27-66,67-28-9-2-10-29-67)68-30-11-3-12-31-68)64-46-42-60(43-47-64)58-80-54-50-62(72-38-19-21-40-74(72)80)24-23-25-63-51-55-81(75-41-22-20-39-73(63)75)59-61-44-48-65(49-45-61)77(83)79-53-57-85(69-32-13-4-14-33-69,70-34-15-5-16-35-70)71-36-17-6-18-37-71;;;/h1-51,54-55H,52-53,56-59H2;3*1H/q+1;;;/p-1

InChI Key

LOAIRUIRDMSFBC-UHFFFAOYSA-M

Isomeric SMILES

C1=CC=C(C=C1)[P+](CCNC(=O)C2=CC=C(C=C2)CN3C=C/C(=C/C=C/C4=CC=[N+](C5=CC=CC=C45)CC6=CC=C(C=C6)C(=O)NCC[P+](C7=CC=CC=C7)(C8=CC=CC=C8)C9=CC=CC=C9)/C1=CC=CC=C13)(C1=CC=CC=C1)C1=CC=CC=C1.[Br-].[Br-].[Br-]

Canonical SMILES

C1=CC=C(C=C1)[P+](CCNC(=O)C2=CC=C(C=C2)CN3C=CC(=CC=CC4=CC=[N+](C5=CC=CC=C45)CC6=CC=C(C=C6)C(=O)NCC[P+](C7=CC=CC=C7)(C8=CC=CC=C8)C9=CC=CC=C9)C1=CC=CC=C13)(C1=CC=CC=C1)C1=CC=CC=C1.[Br-].[Br-].[Br-]

Origin of Product

United States

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